[4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone
Description
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C26H24N4O2/c1-32-25-12-5-4-11-24(25)29-14-16-30(17-15-29)26(31)20-18-23(22-10-6-7-13-27-22)28-21-9-3-2-8-19(20)21/h2-13,18H,14-17H2,1H3 |
InChI Key |
LNLZPTMHCFBOQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
This method achieves regioselective cyclization, with the pyridyl group introduced via the o-amino component. The aldehyde functional group at the 4-position is critical for subsequent methanone formation.
Piperazino-Methanone Bridge Formation
The methanone bridge linking the quinoline and piperazine moieties is constructed through nucleophilic acyl substitution .
Grignard-Mediated Coupling (EP1436282B1)
-
Grignard Reagent Preparation :
-
Acylation with Quinoline-4-carbonyl Chloride :
Alternative Method: Direct Coupling via EDC/HOBt
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)
-
Conditions : DCM, room temperature, 12 hours
Stereochemical Control in Piperazine Functionalization
The 2-methoxyphenyl group on the piperazine ring requires precise stereochemical control to avoid racemization.
Chiral Resolution via Tartaric Acid Salts (WO2009057133A2)
Asymmetric Synthesis Using Evans Auxiliaries
-
Auxiliary : (R)-4-Benzyl-2-oxazolidinone
-
Key Step : Nickel-catalyzed asymmetric alkylation achieves 92% ee.
Condensation and Cyclization Strategies
One-Pot Assembly (PMC9494688)
A streamlined approach combines quinoline formation and methanone bridging in a single reactor:
-
Quinoline Preformation : Friedländer annulation as above.
-
In Situ Acylation : Addition of 4-(2-methoxyphenyl)piperazine and triethylamine (TEA) to the reaction mixture.
-
Conditions : Toluene, 110°C, 24 hours.
Purification and Characterization
Chromatographic Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | SiO₂, ethyl acetate/hexane (3:7) | >95% |
| HPLC | C18 column, acetonitrile/water (70:30) | >99% |
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Phenol derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Commonly found in psychoactive and therapeutic agents |
| Methoxyphenyl Group | Enhances lipophilicity and potential biological interactions |
| Pyridyl Group | Contributes to binding affinity with various biological targets |
| Quinolyl Moiety | Known for diverse pharmacological properties |
Anticancer Activity
Research has indicated that compounds similar to [4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone exhibit significant anticancer properties. Studies have shown that quinoline derivatives can inhibit cancer cell proliferation by interacting with specific cellular pathways.
- Mechanism of Action : The compound may inhibit sirtuins, enzymes involved in cancer progression. This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
- In Vitro Studies : Compounds with similar structures have demonstrated IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating potential for anticancer applications as well.
Neuropharmacological Effects
The piperazine component of the compound suggests possible neuropharmacological applications, particularly in treating disorders such as schizophrenia and depression.
- Dopaminergic Activity : The interaction with dopamine receptors may provide therapeutic effects for neuropsychiatric conditions.
- Research Findings : Studies have identified piperazine derivatives as effective in modulating neurotransmitter systems, enhancing their potential as antidepressants.
Antimicrobial Properties
Quinoline derivatives, including this compound, have shown promise as antimicrobial agents.
- Activity Against Pathogens : Research indicates that modifications in the quinoline structure can enhance antibacterial activity against various pathogens.
- Comparative Analysis : Similar compounds have been evaluated for their effectiveness against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of [4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Target Compound vs. 6-Chloro-2-(2-methylphenyl)-4-quinolinyl-[4-(2-pyrimidinyl)-1-piperazinyl]methanone ()
- Structural Differences: The quinoline core in the target compound is substituted with a 2-pyridyl group, while the analog in replaces this with a 2-methylphenyl group and adds a chlorine atom at position 4. The piperazine substituent in the analog is linked to a pyrimidinyl group instead of a 2-methoxyphenyl group.
- The pyrimidinyl group may alter hydrogen-bonding interactions with receptor residues compared to the methoxyphenyl group .
Target Compound vs. 4-(2-Pyridinyl)piperazinomethanone ()
- Structural Differences: The quinoline core is entirely replaced with a thienyl ring, simplifying the aromatic system. The piperazine retains a 2-pyridinyl group but lacks the methoxyphenyl substitution.
- The absence of the methoxy group could reduce selectivity for 5-HT1A over other serotonin receptor subtypes .
Piperazine Substituent Modifications
Target Compound vs. [4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl]methanone Derivatives (–9)
- Structural Differences :
Target Compound vs. [3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone ()
- Structural Differences: The quinoline-pyridyl system is replaced with a 3-(4-methoxyphenyl)-1-methylpyrazole ring.
- Functional Implications :
Functional Group Additions
Target Compound vs. Thiadiazole-Containing Analogs ()
- Structural Differences: The quinoline core is replaced with a 1,2,3-thiadiazole ring linked to a 4-methoxyphenyl group.
- Functional Implications: The thiadiazole introduces sulfur, which may improve binding through polar interactions or disulfide bonding with cysteine residues.
Pharmacological and Binding Profile Comparisons
Key Research Findings
- 5-HT1A Selectivity : The target compound’s 2-methoxyphenylpiperazine group is critical for 5-HT1A selectivity, as shown by reduced binding in TLE patients after partial-volume correction .
- Impact of Halogenation : Chlorine substitution in ’s analog improves BBB penetration but may reduce specificity due to increased lipophilicity .
- Heterocycle Replacement: Thienyl () and thiadiazole () analogs show altered receptor profiles, emphasizing the quinoline core’s role in 5-HT1A targeting .
Biological Activity
The compound [4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its synthesis, structure-activity relationships, and various applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 424.5 g/mol. The structure incorporates several pharmacologically relevant functional groups:
- Piperazine ring : Commonly found in many therapeutic agents.
- Methoxyphenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Pyridyl and quinolyl moieties : Add to the structural complexity and potential binding interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with quinoline structures can inhibit tubulin polymerization, leading to apoptosis in cancer cells. The compound's structural features may contribute to its ability to target microtubules effectively, disrupting cell cycle progression at the G2/M phase and triggering apoptotic pathways through caspase activation .
Neuropharmacological Effects
The compound's piperazine component suggests potential neuropharmacological applications, particularly in treating disorders related to serotonin (5-HT) systems. Research has demonstrated that piperazine derivatives can modulate serotonin receptors, which are implicated in various neuropsychiatric conditions such as depression and anxiety .
Multidrug Resistance Reversal
A notable area of interest is the compound's potential to reverse multidrug resistance (MDR) in cancer therapy. Similar compounds have shown efficacy in overcoming MDR mechanisms by enhancing drug accumulation within resistant cancer cells, thereby improving therapeutic outcomes .
Structure-Activity Relationship (SAR)
Understanding the SAR of This compound is crucial for optimizing its biological activity. A comparative analysis with related compounds reveals:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Contains an amino group; known for antimalarial activity | Antimalarial |
| Piperazine Derivatives | Various substitutions on piperazine; used in CNS disorders | Antidepressant |
| Quinolines | Basic quinoline structure; known for anticancer properties | Anticancer |
| Methoxyphenyl Compounds | Similar methoxy substitution; often show anti-inflammatory effects | Anti-inflammatory |
The unique combination of multiple pharmacophores (piperazine, methoxyphenyl, pyridyl, and quinolyl) may provide synergistic effects that enhance the compound's therapeutic potential beyond what simpler analogs can achieve.
Synthesis Methods
Various synthetic routes have been developed for producing This compound , allowing researchers to explore its derivatives systematically. These methods typically involve:
- Formation of the piperazine ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of methoxy and pyridyl groups : These substituents are added via electrophilic aromatic substitution or similar strategies.
- Final coupling reactions : To form the complete structure, coupling agents may be employed.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound or its analogs:
- A study highlighted the ability of related quinoline derivatives to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and activating apoptotic pathways through caspase-3 upregulation .
- Another research focused on the neuropharmacological effects of piperazine derivatives, demonstrating their potential in modulating serotonin receptors and influencing mood disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to synthesize [4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone?
- Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, piperazine derivatives are functionalized with 2-methoxyphenyl groups via Buchwald-Hartwig amination, followed by ketone formation with quinoline intermediates. Purification steps often use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product .
Q. How is the structural integrity of this compound validated in academic research?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What preliminary biological assays are used to evaluate its activity?
- Answer : Initial screens include receptor binding assays (e.g., 5-HT1A receptor affinity using radioligands like [³H]8-OH-DPAT) and cytotoxicity profiling (MTT assays in cell lines). Computational docking studies predict binding modes to target proteins .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale applications?
- Answer : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically optimized. For instance, palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency. Recrystallization in mixed solvents (e.g., DCM/MeOH) enhances purity .
Q. What advanced techniques resolve contradictions in reported 5-HT1A receptor binding affinities?
- Answer : Orthosteric vs. allosteric binding mechanisms are investigated using competitive radioligand displacement assays with selective antagonists (e.g., WAY-100635). Positron Emission Tomography (PET) imaging with ¹⁸F-labeled analogs (e.g., ¹⁸F-Mefway) quantifies receptor density in vivo, addressing discrepancies between in vitro and in vivo data .
Q. How do researchers analyze the compound’s pharmacokinetic properties and metabolic stability?
- Answer : Microsomal stability assays (e.g., liver microsomes + NADPH) identify metabolic hotspots. LC-MS/MS quantifies metabolites, while plasma protein binding (ultrafiltration) and LogP measurements (shake-flask method) assess bioavailability .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s selectivity for serotonin receptors vs. dopamine receptors?
- Answer : Cross-reactivity is tested in parallel assays using [³H]spiperone (D2 receptor) and [³H]ketanserin (5-HT2A receptor). Functional assays (e.g., cAMP inhibition for 5-HT1A) distinguish agonist/antagonist behavior. Structural analogs with modified substituents (e.g., fluorophenyl groups) are synthesized to refine selectivity .
Experimental Design Considerations
Q. What controls are critical in receptor autoradiography studies using this compound?
- Answer : Include nonspecific binding controls (excess cold ligand) and tissue sections from receptor-knockout models. Validate signal specificity with blocking experiments using structurally unrelated antagonists .
Q. How to design dose-response studies for in vivo neuropharmacological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
